molecular formula C48H50N8 B011131 6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene CAS No. 35984-93-1

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

Katalognummer B011131
CAS-Nummer: 35984-93-1
Molekulargewicht: 736.9 g/mol
InChI-Schlüssel: NNQWYGKROBKYQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The study and synthesis of complex organic compounds, especially those involving macrocyclic molecules, are crucial in the field of organic chemistry. These compounds often exhibit unique physical and chemical properties due to their intricate structures.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including the formation of macrocyclic rings. For example, the synthesis of tetraazapentacyclic and macrocyclic ligands involves reactions of smaller units under specific conditions to form larger, more complex structures (Glister et al., 2005) (Bruce et al., 1996).

Molecular Structure Analysis

The determination of molecular structures of complex compounds is often achieved through X-ray crystallography. This technique has unveiled the configurations, bond lengths, and angles of various complex molecules, providing insights into their three-dimensional structures and the spatial arrangement of their atoms (Hendsbee & Vaughan, 2013).

Chemical Reactions and Properties

Complex organic compounds can undergo a variety of chemical reactions, including cycloadditions, substitutions, and ligand exchange reactions. These reactions are influenced by the structure of the molecule and can be used to further modify the compound or to study its reactivity (Zubarev et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by the molecular structure and the presence of functional groups (Sato et al., 1994).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the applications and behavior of complex organic compounds. Studies on these properties often involve spectroscopic methods and computational chemistry techniques to predict and confirm the behavior of these molecules under various conditions (Plitt et al., 2005).

Eigenschaften

CAS-Nummer

35984-93-1

Molekularformel

C48H50N8

Molekulargewicht

736.9 g/mol

IUPAC-Name

6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

InChI

InChI=1S/C48H48N8/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41/h13-24H,1-12H3

InChI-Schlüssel

NNQWYGKROBKYQC-UHFFFAOYSA-N

Isomerische SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)NC2=N3)C(C)(C)C)C8=C5C=C(C=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C

SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=C6C=C(C=C7)C(C)(C)C)C8=C5C=C(C=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C(N4)N=C6C7=C(C=CC(=C7)C(C)(C)C)C(=N6)N=C8C9=C(C=CC(=C9)C(C)(C)C)C(=N8)N=C2N3)C(C)(C)C

Synonyme

2,9,16,23-TETRA-TERT-BUTYL-29H,31H-PHTHALOCYANINE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.